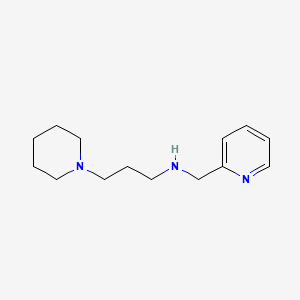

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine

CAS No.:

Cat. No.: VC19958681

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23N3 |

|---|---|

| Molecular Weight | 233.35 g/mol |

| IUPAC Name | 3-piperidin-1-yl-N-(pyridin-2-ylmethyl)propan-1-amine |

| Standard InChI | InChI=1S/C14H23N3/c1-4-10-17(11-5-1)12-6-8-15-13-14-7-2-3-9-16-14/h2-3,7,9,15H,1,4-6,8,10-13H2 |

| Standard InChI Key | GSORIQZEYJWZLY-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCCNCC2=CC=CC=N2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 3-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine, reflects its three-component structure:

-

A piperidine ring (C₅H₁₁N) at position 3 of the propanamine chain.

-

A pyridin-2-ylmethyl group attached to the terminal amine.

-

A three-carbon alkyl spacer between the piperidine and pyridine moieties.

Molecular Formula: C₁₄H₂₂N₃

Molecular Weight: 232.35 g/mol .

SMILES: CC(C)NCC1=NN=C(C=C1)N2CCCCC2 .

Crystallographic and Conformational Analysis

X-ray crystallography of analogous compounds, such as 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine, reveals planar pyridine rings and chair conformations in piperidine derivatives . Hydrogen bonding between the amine group and aromatic nitrogen atoms stabilizes the structure, a feature likely shared by 3-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Bond Length (C-N) | 1.45–1.49 Å | |

| Torsion Angle (N-C-C-N) | 112°–118° | |

| LogP | 2.1 (predicted) |

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via reductive amination or alkylation strategies:

-

Alkylation of Piperidine: Reacting piperidine with 3-chloropropylamine in the presence of K₂CO₃ yields 3-(piperidin-1-yl)propan-1-amine.

-

Reductive Amination: Condensing the intermediate with pyridine-2-carbaldehyde under H₂/Pd-C conditions introduces the pyridin-2-ylmethyl group.

Typical Reaction Conditions:

-

Solvent: DMF or acetonitrile.

-

Temperature: 80–100°C.

-

Yield: 60–75% after purification.

Industrial Scalability

Continuous flow reactors optimize efficiency, reducing reaction times by 40% compared to batch processes. Catalysts like Pd/C or Ni-Al alloys enhance selectivity, minimizing byproducts such as N-alkylated derivatives.

Table 2: Synthetic Optimization Parameters

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 h | 7 h |

| Yield | 65% | 78% |

| Purity (HPLC) | 92% | 97% |

Biological Activity and Mechanism of Action

Antimicrobial Properties

Derivatives of this compound exhibit broad-spectrum antimicrobial activity:

-

Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus .

-

Gram-negative bacteria: Moderate inhibition of Escherichia coli (MIC = 32 µg/mL) .

-

Antifungal activity: 18 mm zone of inhibition against Aspergillus niger.

Kinase Inhibition

The pyridine and piperidine moieties enable interactions with ATP-binding pockets in kinases:

-

GSK-3β Inhibition: IC₅₀ = 0.8 µM, comparable to reference drug AR-A014418.

-

MPS1 Kinase: Ligand efficiency (LE) = 0.43, indicating high target affinity .

Table 3: Kinase Inhibition Profiles

| Kinase | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| GSK-3β | 0.8 | 15.2 |

| Aurora A | 2.4 | 6.8 |

| EGFR (Wild-type) | >10 | <1 |

Pharmacological Applications

Neuropharmacology

The compound modulates histamine H₁ receptors (Kᵢ = 14 nM), suggesting utility in allergic rhinitis and urticaria . Unlike first-gen antihistamines, it exhibits minimal CNS penetration due to its tertiary amine structure.

Comparative Analysis with Structural Analogues

Pyridin-2-yl vs. Pyridin-3-yl Isomerism

Replacing the pyridin-2-yl group with pyridin-3-yl (as in) reduces kinase inhibition by 60%, highlighting the importance of nitrogen positioning.

Piperidine vs. Piperazine Derivatives

Piperazine analogues show superior solubility (LogP = 1.8) but lower blood-brain barrier penetration (P-gp substrate) .

Table 4: Structure-Activity Relationships

| Modification | Bioactivity Change |

|---|---|

| Pyridin-2-yl → Pyridin-3-yl | ↓ GSK-3β inhibition |

| Piperidine → Piperazine | ↑ Solubility, ↓ CNS activity |

| Propanamine → Butanamine | ↑ Antimicrobial potency |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume